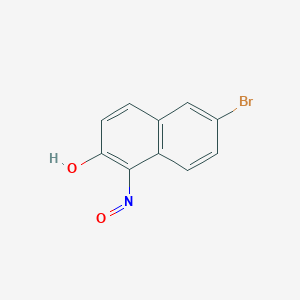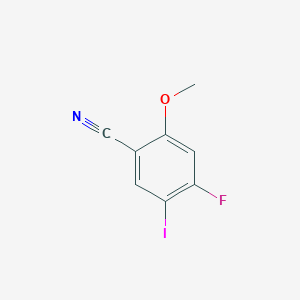
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile is a chemical compound with the molecular formula C7H6ClN3S and a molecular weight of 199.66 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-chloro-6-methylpyrimidine-2-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher productivity and consistency in product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation: It can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine, ethylamine) and thiols (e.g., thiophenol).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups, such as amines or thiols.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced derivatives, such as amines.
Wissenschaftliche Forschungsanwendungen
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, leading to the disruption of essential biological processes . For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is structurally similar but lacks the thioacetonitrile group. It is known for its use as a
Eigenschaften
CAS-Nummer |
56605-40-4 |
|---|---|
Molekularformel |
C7H6ClN3S |
Molekulargewicht |
199.66 g/mol |
IUPAC-Name |
2-(4-chloro-6-methylpyrimidin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C7H6ClN3S/c1-5-4-6(8)11-7(10-5)12-3-2-9/h4H,3H2,1H3 |
InChI-Schlüssel |
YLYYDYAXKKTQNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCC#N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione](/img/structure/B8736842.png)







![N-(2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8736919.png)
![6-(2-Bromoethyl)-3,7-dimethyl-5H-thiazolo[3,2-A]pyrimidin-5-one monohydrobromide](/img/structure/B8736930.png)



